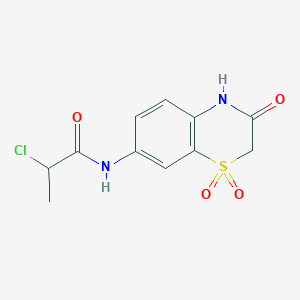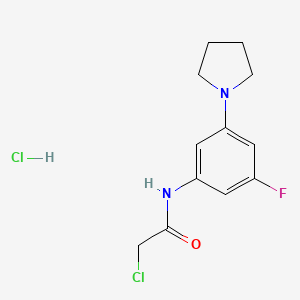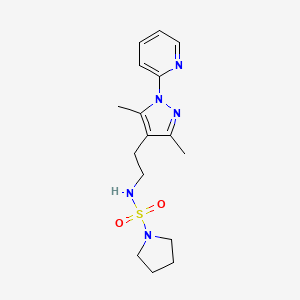![molecular formula C22H25NO7 B2744733 [5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate CAS No. 1093406-56-4](/img/structure/B2744733.png)
[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-Hydroxy Benzoic Acid Derivatives are a type of non-steroidal anti-inflammatory drugs (NSAIDs) that have been synthesized for better activity and lower side effects . They are designed with an increased alkyl position (methyl) in an acetamide moiety .
Synthesis Analysis
These derivatives are prepared using classic methods of acylation reactions with anhydride or acyl chloride . The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives involve acylation reactions with anhydride or acyl chloride .Mechanism of Action
Target of Action
The primary target of this compound is Cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever.
Mode of Action
The compound interacts with COX-2, potentially inhibiting its activity This interaction could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway by inhibiting COX-2 . This could lead to downstream effects such as a reduction in inflammation and pain.
Advantages and Limitations for Lab Experiments
AHROB has several advantages for lab experiments, including its high potency, low toxicity, and good pharmacokinetic properties. However, its complex synthesis method and limited availability may pose challenges for large-scale studies.
Future Directions
Several future directions for AHROB research include elucidating its mechanism of action, optimizing its synthesis method, investigating its potential as a therapeutic agent for various diseases, and exploring its synergistic effects with other drugs. Additionally, AHROB may have applications in the development of diagnostic tools and imaging agents.
Conclusion:
In conclusion, AHROB is a promising glycosidic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique structure, low toxicity, and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for large-scale studies. AHROB has the potential to be a valuable therapeutic agent for various diseases and may have applications in diagnostic tools and imaging agents.
Synthesis Methods
AHROB can be synthesized through a multi-step process involving the reaction of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 4-hydroxybenzoic acid in the presence of silver carbonate. The resulting intermediate is then subjected to a series of reactions, including deacetylation, protection, and deprotection, to obtain the final product.
Scientific Research Applications
AHROB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer, inflammation, and infectious diseases. Several studies have shown that AHROB exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, AHROB has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. AHROB has also been investigated for its antibacterial and antiviral activities.
properties
IUPAC Name |
[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-14(25)23-18-20(30-21(27)16-10-6-3-7-11-16)19(26)17(12-24)29-22(18)28-13-15-8-4-2-5-9-15/h2-11,17-20,22,24,26H,12-13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMWJQGJQSNYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(8-Methoxy-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2744656.png)
![(E)-(1-{4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2744657.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2744659.png)
![3,5-Dibromo-1-[2-(4-nitrophenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B2744660.png)


![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![1-(4-{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2744670.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)